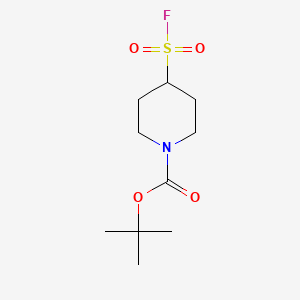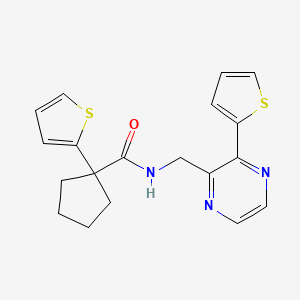
Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 2137589-84-3 . It has a molecular weight of 267.32 . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)17(11,14)15/h8H,4-7H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 69-70 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate plays a critical role as an intermediate in the synthesis of various biologically active compounds. For instance, it is used as a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The compound was synthesized from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution, with the total yield being 20.2% (Wang, Wang, Tang, & Xu, 2015).
Another application involves its use in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of Crizotinib, a drug used in cancer therapy. This synthesis process also started with tert-butyl-4-hydroxypiperdine-1-carboxylate and achieved a total yield of 49.9% (Kong et al., 2016).
Structural Studies
The compound has also been explored in structural studies. For example, X-ray studies have been conducted to understand the structural details of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, providing insights into molecular packing and hydrogen bonding within crystal structures (Didierjean et al., 2004).
Biological Evaluations
In addition to its role in synthesis, this compound has been evaluated for its potential biological activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and screened for its in vitro antibacterial and anthelmintic activity, showing moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Fluorination Capabilities
The compound has also been involved in studies related to fluorination capabilities. For example, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride was identified as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis. This showcases the diverse fluorination capabilities of tert-butyl derivatives (Umemoto, Singh, Xu, & Saito, 2010).
Safety and Hazards
The compound is classified as dangerous with hazard statements H314 and H335 . This means it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate is a complex organic compound The primary targets of this compound are currently not well-defined in the literature
Mode of Action
It is known that fluorosulfonyl compounds can act as electrophiles, reacting with nucleophiles in biological systems . This could potentially lead to changes in the function of target molecules.
Propriétés
IUPAC Name |
tert-butyl 4-fluorosulfonylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)17(11,14)15/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXDXTYJLZPTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2795926.png)

![2-Methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2795932.png)

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2795934.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B2795937.png)
![N-(2-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2795938.png)


![N-benzyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2795945.png)

![{1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine](/img/structure/B2795948.png)
![Ethyl 5-acetamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2795949.png)
